N-(2-ethoxyphenyl)-3,5-dimethylbenzamide
Description
N-(2-ethoxyphenyl)-3,5-dimethylbenzamide is a benzamide derivative characterized by a 3,5-dimethyl-substituted benzoyl group and a 2-ethoxyphenylamine moiety. These compounds typically exhibit pharmacological activity due to their ability to modulate epigenetic pathways or disrupt critical cellular interactions .
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-20-16-8-6-5-7-15(16)18-17(19)14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
IJXVXQBFXACFES-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)C)C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of N-(2-ethoxyphenyl)-3,5-dimethylbenzamide, highlighting their substituents, molecular weights (MW), biological targets, and applications:
Key Comparative Insights
Structural Influence on Activity
- Hydroxamic Acid Moieties : Compounds like LMK-235 and 2j/2m incorporate hydroxamic acid groups, which are critical for HDAC inhibition. The hexyl chain in LMK-235 enhances selectivity for HDAC4/5 over other isoforms, whereas the benzyl/fluorobenzyl groups in 2j/2m may alter binding affinity .
- Substituent Hydrophobicity : The 2-ethoxyphenyl group in the target compound likely improves membrane permeability compared to polar groups (e.g., hydroxamic acid), but may reduce HDAC binding efficiency.
- Thiourea Linkers (DM-PIT-1): The thiourea and nitro groups in DM-PIT-1 facilitate interactions with PIP3, demonstrating how non-HDAC targets can be addressed via structural diversification .
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